tert-butyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate
CAS No.: 1049148-10-8
Cat. No.: VC2911688
Molecular Formula: C9H15NO4S
Molecular Weight: 233.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049148-10-8 |
|---|---|
| Molecular Formula | C9H15NO4S |
| Molecular Weight | 233.29 g/mol |
| IUPAC Name | tert-butyl N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)carbamate |
| Standard InChI | InChI=1S/C9H15NO4S/c1-9(2,3)14-8(11)10-7-4-5-15(12,13)6-7/h4-5,7H,6H2,1-3H3,(H,10,11) |
| Standard InChI Key | YNVKZWXOINQFRR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CS(=O)(=O)C=C1 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CS(=O)(=O)C=C1 |
Introduction
Structural Characteristics and Physical Properties
Chemical Identity and Structure
tert-Butyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate consists of a 1,1-dioxothiophene core with a tert-butyloxycarbonylamino (Boc) group attached at the 3-position. The structure integrates several key functional elements:
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A thiophene ring oxidized at the sulfur atom (1,1-dioxo configuration)
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A 2,3-dihydro arrangement in the thiophene system
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A carbamate linkage (N-C(=O)-O-) connecting the heterocycle to a tert-butyl group
The molecular formula is C9H15NO4S with an approximate molecular weight of 233.29 g/mol. The compound features a sulfone group (SO2) that significantly influences its electronic properties and reactivity. The structure bears similarity to tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate, although with a thiophene rather than thiazole core .
Physical and Spectroscopic Properties
Based on analogous structures, the compound is expected to be a crystalline solid with a melting point likely in the range of 130-145°C, similar to related sulfone-containing heterocycles like 3-oxo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide which melts at 134-135°C . The presence of the Boc group would contribute to its thermal properties and crystallization behavior.
The spectroscopic profile would likely include characteristic infrared absorptions for:
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Carbamate C=O stretching (~1700 cm-1)
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Sulfone S=O symmetric and asymmetric stretching (1140-1300 cm-1)
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N-H stretching (3300-3400 cm-1)
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tert-butyl C-H stretching (2950-2980 cm-1)
Synthetic Approaches
Carbamate Formation Strategies
The synthesis of tert-butyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate would likely employ established methodologies for carbamate formation. One potential approach involves the three-component coupling reaction using CO2, amines, and alkyl halides, as documented for similar carbamate structures . This method offers several advantages:
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Mild reaction conditions
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High yields (up to 95% for similar compounds)
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Versatility in modifying both amine and alkyl halide components
The reaction scheme would involve:
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Oxidation of the thiophene to form the 1,1-dioxide derivative
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Introduction of an amino group at the 3-position
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Carbamoylation with Boc anhydride or alternative tert-butyl carbamate formation
Oxidation of Thiophene Systems
The oxidation of the thiophene sulfur to the dioxide would likely employ established oxidation methods:
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m-Chloroperbenzoic acid (m-CPBA) in dichloromethane
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Hydrogen peroxide with catalytic amounts of acids
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Potassium permanganate under controlled conditions
The 1,1-dioxo structure dramatically alters the electronic properties of the thiophene ring, reducing aromaticity and increasing electrophilicity at certain positions, which influences subsequent functionalization steps.
Structural Characteristics and Comparisons
Comparison with Related Compounds
Table 1: Structural Comparison of tert-butyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate with Related Compounds
Electronic Properties and Reactivity
Electronic Structure
The 1,1-dioxothiophene core exhibits distinct electronic properties compared to thiophene:
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Reduced aromaticity due to the electron-withdrawing sulfone group
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Altered π-electron distribution
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Increased electrophilicity at certain ring positions
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Modified HOMO-LUMO energy levels
These electronic characteristics would significantly influence the compound's reactivity, spectroscopic properties, and potential applications. The electron-withdrawing effect of the sulfone group would lower the HOMO and LUMO energy levels compared to thiophene analogues, similar to observations in other oxidized heterocyclic systems .
Reactivity Profile
The presence of multiple functional groups creates diverse reactivity patterns:
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The N-H of the carbamate group can participate in hydrogen bonding and nucleophilic substitution reactions
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The tert-butyl group can undergo acid-catalyzed cleavage, serving as a protecting group
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The sulfone functionality introduces potential sites for nucleophilic attack
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The dihydrothiophene core may undergo further oxidation or elimination reactions
The compound's reactivity would be comparable to other sulfone-containing heterocycles, with enhanced electrophilicity at specific positions due to the electron-withdrawing effect of the SO2 group.
Spectroscopic Characterization
NMR Spectral Features
The predicted 1H NMR spectrum would display characteristic signals:
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tert-butyl protons as a singlet (~1.4-1.5 ppm)
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Thiophene ring protons (~6.5-7.5 ppm, with modified chemical shifts due to the SO2 group)
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N-H proton as a broad singlet (~6.0-7.0 ppm)
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Methylene protons in the dihydro portion (~3.0-4.0 ppm)
The 13C NMR would feature signals for:
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Carbonyl carbon (~155 ppm)
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tert-butyl quaternary carbon (~80 ppm)
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tert-butyl methyl carbons (~28 ppm)
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Thiophene ring carbons (modified by the SO2 group compared to standard thiophene)
Mass Spectrometry
In mass spectrometry, the compound would likely show:
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Molecular ion peak at m/z 233
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Fragment ions corresponding to the loss of the tert-butyl group (m/z 177)
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Fragments resulting from the cleavage of the carbamate functionality
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Characteristic sulfone fragmentation patterns
Applications and Significance
Synthetic Utility
tert-Butyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate could serve various synthetic roles:
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As a building block for more complex heterocyclic systems
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In the preparation of modified amino acids and peptides
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As a precursor for biologically active compounds
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In the synthesis of specialty polymers and materials
The Boc group functions as a protecting group for the amine functionality, allowing selective reactions at other positions before its removal under acidic conditions.
Analytical Methods and Characterization
Chromatographic Analysis
For purification and analysis, the following chromatographic techniques would be suitable:
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High-performance liquid chromatography (HPLC) with UV detection
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Thin-layer chromatography (TLC) with visualization using UV and specific staining reagents
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Gas chromatography-mass spectrometry (GC-MS) for volatile derivatives
Spectroscopic Identification
Comprehensive characterization would include:
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IR spectroscopy for functional group identification
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UV-Vis spectroscopy for electronic transitions
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Advanced NMR techniques including 2D experiments for complete structural assignment
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X-ray crystallography for definitive structural confirmation if crystals suitable for analysis can be obtained
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